Benzaldoxime

Catalog No.
S520788
CAS No.
932-90-1
M.F
C7H7NO
M. Wt
121.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzaldoxime

CAS Number

932-90-1

Product Name

Benzaldoxime

IUPAC Name

(NE)-N-benzylidenehydroxylamine

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

InChI

InChI=1S/C7H7NO/c9-8-6-7-4-2-1-3-5-7/h1-6,9H/b8-6+

InChI Key

VTWKXBJHBHYJBI-SOFGYWHQSA-N

SMILES

C1=CC=C(C=C1)C=NO

solubility

Soluble in DMSO

Synonyms

Benzaldehyde, oxime

Canonical SMILES

C1=CC=C(C=C1)C=NO

Isomeric SMILES

C1=CC=C(C=C1)/C=N/O

The exact mass of the compound Benzaldoxime is 121.0528 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68362. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Benzaldoxime (CAS 932-90-1) is a fundamental aromatic aldoxime widely procured as a versatile precursor for nitrogen-containing heterocycles, benzonitrile, and benzonitrile oxide [1]. Structurally consisting of a benzene ring attached to a methanylylideneazanol group, it exists in both syn and anti isomeric forms, which exhibit distinct hydrogen bond dissociation energies (the anti-isomer being approximately 2 kcal/mol lower than the syn-isomer)[2]. In industrial and advanced laboratory synthesis, benzaldoxime is prioritized over aliphatic oximes and substituted aromatic analogs due to its unique balance of thermal stability, specific reactivity profiles under solid-acid catalysis, and its efficiency as a 1,3-dipole precursor in cycloaddition workflows.

Substituting benzaldoxime with generic aliphatic oximes (like acetaldoxime) or closely related substituted aromatic oximes (like 4-methoxybenzaldoxime) critically compromises process predictability and product selectivity. Aliphatic oximes are highly susceptible to mild dehydration and enzymatic degradation, whereas benzaldoxime exhibits strict orthogonality to these conditions, allowing for selective processing in complex mixtures [1]. Furthermore, in acid-catalyzed scale-up environments, electron-rich aromatic analogs such as 4-methoxybenzaldoxime undergo competing Beckmann rearrangements, yielding unwanted amide byproducts, whereas unsubstituted benzaldoxime cleanly and quantitatively dehydrates to pure benzonitrile without side reactions [2].

Absolute Selectivity in Solid-Acid Catalyzed Dehydration

Under heterogeneous solid-acid catalysis, the electronic structure of the oxime dictates the reaction pathway. Benzaldoxime undergoes exclusive dehydration to yield benzonitrile nearly quantitatively. In stark contrast, the electron-rich comparator 4-methoxybenzaldoxime undergoes a mixed reaction, producing both the dehydration product (4-methoxybenzonitrile) and the Beckmann rearrangement byproduct (4-methoxyphenylformamide) [1].

Evidence DimensionReaction pathway selectivity on solid-acid catalysts
Target Compound DataBenzaldoxime: Near 100% selectivity for dehydration (no Beckmann rearrangement amides)
Comparator Or Baseline4-Methoxybenzaldoxime: Mixed selectivity (yields significant formamide byproducts)
Quantified Difference100% pure dehydration vs. mixed pathway selectivity
ConditionsVapor-phase continuous down-flow reactor over rare earth exchanged K-Y zeolites at 473 K

Ensures high-purity nitrile production without the need for complex downstream separation of amide byproducts.

Resistance to Mild Chemocatalytic Dehydration

Benzaldoxime demonstrates profound stability against dehydration under mild catalytic conditions that rapidly convert aliphatic oximes. When exposed to an Fe(OEP)/CH3COOH catalytic system at 20 °C, benzaldoxime remains completely unreactive. Conversely, aliphatic comparators like heptanaldoxime undergo rapid dehydration at a rate of 20 turnovers per hour, achieving ~95% yield of the corresponding nitrile [1].

Evidence DimensionCatalytic turnover in mild iron-porphyrin mediated dehydration
Target Compound DataBenzaldoxime: 0 turnovers/h (inactive under Fe(OEP)/CH3COOH)
Comparator Or BaselineHeptanaldoxime: 20 turnovers/h (~95% yield)
Quantified DifferenceComplete inactivity vs. high turnover rate
Conditions2 mM Fe(OEP), 0.5 M CH3COOH, 0.06 M aldoxime in CH2Cl2 at 20 °C

Allows benzaldoxime to be used in complex, multi-component synthetic mixtures where aliphatic oximes would prematurely degrade.

Strict Biocatalytic Orthogonality

In biocatalytic workflows utilizing aliphatic aldoxime dehydratase (EC 4.99.1.5), benzaldoxime exhibits complete enzymatic orthogonality. While the enzyme shows a strong preference and high catalytic activity for aliphatic substrates like acetaldoxime and butyraldoxime, it registers zero activity when presented with benzaldoxime [1].

Evidence DimensionEnzymatic dehydration activity
Target Compound DataBenzaldoxime: No activity (0% conversion)
Comparator Or BaselineAcetaldoxime: High substrate preference and conversion
Quantified Difference0% vs. high enzymatic turnover
ConditionsExposure to aliphatic aldoxime dehydratase (e.g., from Pseudomonas chlororaphis)

Enables selective enzymatic transformations in mixtures containing both aromatic and aliphatic oximes without cross-reactivity.

Superior Yields in 1,3-Dipolar Cycloadditions

As a precursor for nitrile oxides, unsubstituted benzaldoxime consistently outperforms electron-rich aromatic oximes in [3+2] cycloadditions. When generating nitrile oxides for reaction with dipolarophiles, benzaldoxime-derived intermediates achieve high isolated yields (85–89%). In contrast, electron-rich comparators (e.g., methyl- or methoxy-substituted benzaldoximes) suffer from reduced reactivity, providing only moderate to low yields of the target 1,2,4-oxadiazole or isoxazoline frameworks[1].

Evidence DimensionIsolated yield of [3+2] cycloaddition products
Target Compound DataBenzaldoxime: 85–89% isolated yield
Comparator Or BaselineElectron-rich substituted benzaldoximes: Moderate to low yields (<60%)
Quantified Difference>85% vs. <60% typical yields
ConditionsIn situ nitrile oxide generation and cycloaddition with dipolarophiles

Maximizes atom economy and final product yield when synthesizing complex nitrogen heterocycles for pharmaceutical libraries.

High-Purity Benzonitrile Manufacturing

Benzaldoxime is the optimal precursor for continuous vapor-phase production of benzonitrile over solid-acid catalysts. Because it strictly avoids the Beckmann rearrangement pathway that plagues methoxy-substituted analogs, buyers can scale up dehydration processes without investing in costly amide-nitrile separation infrastructure [1].

Precursor for Isoxazoline-Based Active Pharmaceutical Ingredients (APIs)

In medicinal chemistry and agrochemical synthesis, benzaldoxime is prioritized for generating benzonitrile oxide. Its lack of electron-donating substituents ensures high-yielding (85-89%) 1,3-dipolar cycloadditions with various alkenes and alkynes, making it superior to electron-rich oximes for constructing isoxazoline cores[2].

Selective Biocatalytic and Mild Chemocatalytic Cascades

Due to its strict resistance to aliphatic aldoxime dehydratase and mild iron-porphyrin catalysts, benzaldoxime can be utilized as a stable protecting group or orthogonal reactive handle in one-pot cascade reactions where aliphatic oximes are simultaneously and selectively dehydrated[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Exact Mass

121.0528

Boiling Point

200.0 °C

LogP

1.85 (LogP)

Appearance

Solid powder

Melting Point

36.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (12.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

932-90-1

Wikipedia

(NE)-N-benzylidenehydroxylamine

General Manufacturing Information

Benzaldehyde, oxime: INACTIVE

Dates

Last modified: 08-15-2023
1: Sun GS, Xu X, Jin SH, Lin L, Zhang JJ. Ovicidal and Insecticidal Activities of Pyriproxyfen Derivatives with an Oxime Ester Group. Molecules. 2017 Jun 8;22(6). pii: E958. doi: 10.3390/molecules22060958. PubMed PMID: 28594377.
2: Yuan X, Jia Y, Cai Y, Feng W, Li Y, Li X, Yuan L. Unusual binding selectivity with non-selective homoditopic pillar[5]arene oxime: serendipitous discovery of a unique approach to heterobinuclear metalation in solution. Chem Commun (Camb). 2017 Mar 2;53(19):2838-2841. doi: 10.1039/c7cc00237h. PubMed PMID: 28217779.
3: Li Y, Li C, Zheng Y, Wei X, Ma Q, Wei P, Liu Y, Qin Y, Yang N, Sun Y, Ling Y, Yang X, Wang Q. Design, Synthesis, Acaricidal Activity, and Mechanism of Oxazoline Derivatives Containing an Oxime Ether Moiety. J Agric Food Chem. 2014 Apr 9;62(14):3064-3072. doi: 10.1021/jf500461a. Epub 2014 Mar 27. PubMed PMID: 24673392.
4: Moreno-Fuquen R, Loaiza AE, Diaz-Velandia J, Kennedy AR, Morrison CA. (E)-Benzaldehyde O-{[3-(pyridin-3-yl)isoxazol-5-yl]meth-yl}oxime. Acta Crystallogr Sect E Struct Rep Online. 2012 Apr 1;68(Pt 4):o1080. doi: 10.1107/S1600536812010732. Epub 2012 Mar 17. PubMed PMID: 22589944; PubMed Central PMCID: PMC3344035.
5: Zonouzi A, Mirzazadeh R, Ng SW. (E)-2-Bromo-benzaldehyde oxime. Acta Crystallogr Sect E Struct Rep Online. 2011 Sep 1;67(Pt 9):o2338. doi: 10.1107/S1600536811032211. Epub 2011 Aug 17. PubMed PMID: 22058959; PubMed Central PMCID: PMC3200743.
6: Carberry P, Carpenter AP, Kung HF. Fluoride-18 radiolabeling of peptides bearing an aminooxy functional group to a prosthetic ligand via an oxime bond. Bioorg Med Chem Lett. 2011 Dec 1;21(23):6992-5. doi: 10.1016/j.bmcl.2011.09.124. Epub 2011 Oct 5. PubMed PMID: 22024031; PubMed Central PMCID: PMC3229035.
7: Dindar MH, Fathi SA, Yaftian MR, Noushiranzadeh N. Solid phase extraction of copper(II) ions using C18-silica disks modified by oxime ligands. J Hazard Mater. 2010 Jul 15;179(1-3):289-94. doi: 10.1016/j.jhazmat.2010.02.092. Epub 2010 Mar 4. PubMed PMID: 20381963.
8: Dong B, Zhang Y, Chen JZ. (E)-3,5-Dimeth-oxy-benzaldehyde oxime. Acta Crystallogr Sect E Struct Rep Online. 2010 Oct 2;66(Pt 11):o2719. doi: 10.1107/S1600536810038766. PubMed PMID: 21588931; PubMed Central PMCID: PMC3009152.
9: Abbas A, Hussain S, Hafeez N, Badshah A, Hasan A, Lo KM. (E)-4-Nitro-benzaldehyde oxime. Acta Crystallogr Sect E Struct Rep Online. 2010 Apr 21;66(Pt 5):o1130. doi: 10.1107/S1600536810013978. PubMed PMID: 21579179; PubMed Central PMCID: PMC2979095.
10: Murat P, Spinelli N, Dumy P, Defrancq E. Efficient conjugation of oligonucleotides through aromatic oxime formation. Bioorg Med Chem Lett. 2009 Dec 1;19(23):6534-7. doi: 10.1016/j.bmcl.2009.10.048. Epub 2009 Oct 15. PubMed PMID: 19857965.
11: Etemadi B, Kia R, Sharghi H, Hosseini Sarvari M. Bis(2-hydroxy-benzaldehyde oxime) O,O'-butane-1,4-diyldicarbonyl ether. Acta Crystallogr Sect E Struct Rep Online. 2009 May 20;65(Pt 6):o1309. doi: 10.1107/S1600536809016663. PubMed PMID: 21583166; PubMed Central PMCID: PMC2969837.
12: Bao FY. 2,6-Dichloro-benzaldehyde oxime. Acta Crystallogr Sect E Struct Rep Online. 2008 Oct 18;64(Pt 11):o2134. doi: 10.1107/S1600536808033217. PubMed PMID: 21580995; PubMed Central PMCID: PMC2959647.
13: Kubicki M. (E)-4-methoxybenzaldehyde O-(N-phenylcarbamoyl)oxime. Acta Crystallogr C. 2005 Jul;61(Pt 7):o422-3. Epub 2005 Jun 11. PubMed PMID: 15997072.
14: de Lijser HJ, Tsai CK. Photosensitized reactions of oxime ethers: a steady-state and laser flash photolysis study. J Org Chem. 2004 Apr 30;69(9):3057-67. PubMed PMID: 15104444.
15: Kuze N, Sato M, Maue K, Usami T, Sakaizumi T, Ohashi O, Iijima K. Microwave Spectrum and Molecular Conformation of (E)-Benzaldehyde Oxime. J Mol Spectrosc. 1999 Aug;196(2):283-289. PubMed PMID: 10409458.

Explore Compound Types